

Ilginatinib (NS-018): A Deep Dive into its Chemical Profile and Pharmacological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It has demonstrated significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Ilginatinib**, including detailed experimental protocols and a visual representation of its mechanism of action.

Chemical Structure and Properties

Ilginatinib is a synthetic organic compound with a complex heterocyclic structure.[4] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	6-N-[(1S)-1-(4- fluorophenyl)ethyl]-4-(1- methylpyrazol-4-yl)-2-N- pyrazin-2-ylpyridine-2,6- diamine	[5]
Synonyms	NS-018	[4]
Molecular Formula	C21H20FN7	[6]
Molecular Weight	389.44 g/mol	[6]
CAS Number	1239358-86-1	[1]
Appearance	Light yellow to yellow solid	[1]
SMILES	CN1N=CC(C2=CC(N INVALID-LINK C)=NC(NC4=NC=CN=C4)=C2)=C1	[1]

Pharmacological Properties Mechanism of Action

Ilginatinib is an ATP-competitive inhibitor of JAK2.[4] The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that regulate hematopoiesis and immune function. In MPNs, a specific mutation in the JAK2 gene, V617F, leads to constitutive activation of the JAK2 protein, driving uncontrolled cell proliferation.[7] **Ilginatinib** selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway.[1]

Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by cytokine binding to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the

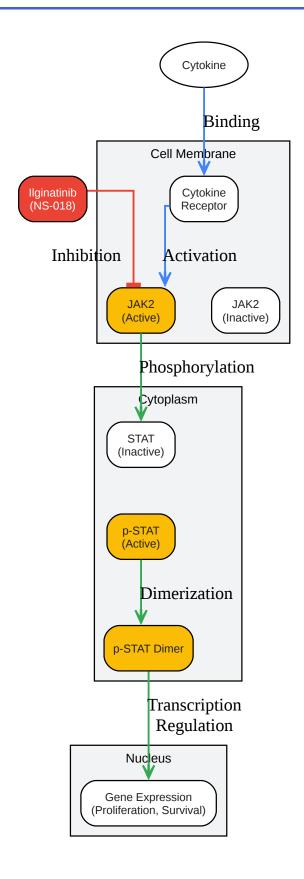


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receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. In MPNs, the constitutively active JAK2 V617F mutant bypasses the need for cytokine stimulation, leading to persistent activation of the STAT pathway. **Ilginatinib**'s inhibition of JAK2 effectively blocks this aberrant signaling cascade.





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Figure 1. **Ilginatinib**'s Inhibition of the JAK-STAT Signaling Pathway.



In Vitro Activity

Ilginatinib is a highly potent inhibitor of JAK2, with a reported IC50 of 0.72 nM.[1] It demonstrates significant selectivity for JAK2 over other members of the JAK family, with IC50 values of 33 nM for JAK1, 39 nM for JAK3, and 22 nM for TYK2.[1] This selectivity profile is crucial for minimizing off-target effects and associated toxicities. **Ilginatinib** also exhibits inhibitory activity against Src-family kinases, particularly SRC and FYN.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Ilginatinib (NS-018)

Kinase Target	IC50 (nM)	Selectivity vs. JAK2	Reference
JAK2	0.72	-	[1]
JAK1	33	46-fold	[1]
JAK3	39	54-fold	[1]
TYK2	22	31-fold	[1]
SRC	>80% inhibition at 100 nM	-	[8]
FYN	>80% inhibition at 100 nM	-	[8]
ABL	Weakly inhibits	45-fold	[1]
FLT3	Weakly inhibits	90-fold	[1]

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies in preclinical models and human clinical trials have demonstrated that **Ilginatinib** is orally bioavailable. In a Phase I/II study in patients with myelofibrosis, **Ilginatinib** reached peak plasma concentration within 1-2 hours and did not accumulate with multiple dosing.[9][10]

Table 2: Pharmacokinetic Parameters of Ilginatinib (NS-018) in a Phase I Study



Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	1-2 hours	[9][10]
Accumulation	No accumulation with multiple dosing	[9][10]

Experimental Protocols In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the inhibitory activity of **Ilginatinib** against JAK2.

Materials:

- Recombinant human JAK2 enzyme
- Biotinylated peptide substrate (e.g., Biotin-poly-GT)
- Europium-labeled anti-phosphotyrosine antibody (Donor)
- Allophycocyanin (APC)-labeled streptavidin (Acceptor)
- ATP
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Ilginatinib (NS-018)
- 384-well low-volume plates
- TR-FRET-compatible plate reader

Procedure:

• Prepare serial dilutions of **Ilginatinib** in DMSO, followed by a further dilution in Assay Buffer.



- Add 2.5 μ L of the diluted **Ilginatinib** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μL of a 2x concentration of the JAK2 enzyme in Assay Buffer to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding 5 μL of a 2x concentration of the ATP and biotinylated peptide substrate mixture in Assay Buffer.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 5 μL of a TR-FRET detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a buffer containing EDTA.
- Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a fourparameter logistic equation.

Cell-Based Proliferation Assay (HEL 92.1.7 Cells)

This protocol describes a method to assess the anti-proliferative effects of **Ilginatinib** on the human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2 V617F mutation.

Materials:

- HEL 92.1.7 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- Ilginatinib (NS-018)



- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- 96-well clear-bottom white plates
- Luminometer

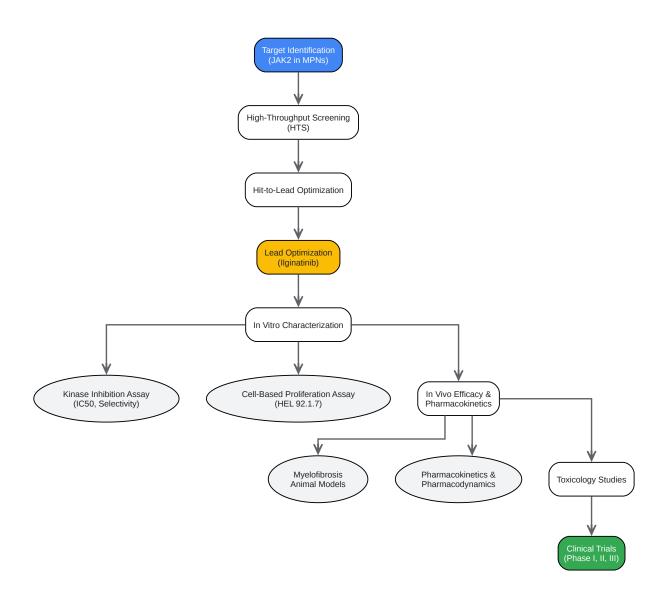
Procedure:

- Culture HEL 92.1.7 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
- Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of medium.
- Prepare serial dilutions of **Ilginatinib** in culture medium.
- Add 100 μL of the diluted Ilginatinib or medium (vehicle control) to the appropriate wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The preclinical development of a JAK2 inhibitor like **Ilginatinib** typically follows a structured workflow to assess its potential as a therapeutic agent.





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Figure 2. Preclinical Development Workflow for a JAK2 Inhibitor.

Conclusion



Ilginatinib (NS-018) is a promising, potent, and selective JAK2 inhibitor with a well-defined mechanism of action. Its favorable in vitro and in vivo pharmacological profiles have supported its advancement into clinical trials for the treatment of myelofibrosis. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of MPNs and targeted cancer therapies.

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